4-methyl-N-(2-oxoindolin-5-yl)benzamide

Cardiovascular Research Nitric Oxide Synthase Inhibition Enzyme Assay

Research challenge: Validating structure-activity relationships (SAR) for oxindole-benzamide derivatives is hindered by unknown substitution effects. The 4-methyl group on this benzamide analog creates a distinct logP (~2.06) versus unsubstituted or alkoxy variants. - **Solution**: Use as a defined chemical probe in internal medicinal chemistry programs to map the 4-methyl substitution's impact on target engagement. - **Quality**: 98% purity confirmed by NMR, HPLC, and GC; CoA included. - **Supply**: Immediate availability for method development or as a negative control in EP2 receptor studies.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 921546-37-4
Cat. No. B2606527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-oxoindolin-5-yl)benzamide
CAS921546-37-4
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C16H14N2O2/c1-10-2-4-11(5-3-10)16(20)17-13-6-7-14-12(8-13)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
InChIKeyYOWUQRSIIJOJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Oxindole-Benzamide Compound Overview for Research Procurement


4-methyl-N-(2-oxoindolin-5-yl)benzamide is a synthetic small molecule belonging to the oxindole-benzamide class. It is offered by specialty chemical suppliers for research purposes, with a standard purity of 98% as verified by analytical methods including NMR, HPLC, and GC . The compound's structure comprises a 2-oxoindoline core linked to a 4-methylbenzamide group, representing a common pharmacophore scaffold for exploring kinase and epigenetic target interactions [1].

Oxindole-benzamide scaffold probe for kinase and epigenetic target interaction studies
Supplier-verified purity (NMR, HPLC, GC) supports analytical method development
Class-level activity inferred from N-(2-oxoindolin-5-yl)benzamide analogs; direct target engagement data remain limited

Procurement Risk of Generic Analog Substitution


Due to the absence of peer-reviewed quantitative data for 4-methyl-N-(2-oxoindolin-5-yl)benzamide, any direct substitution with a close analog carries an unquantifiable scientific and procurement risk. While the broader class of N-(2-oxoindolin-5-yl)benzamides has demonstrated potential in HDAC inhibition and kinase modulation, the specific impact of the 4-methyl substitution on target affinity, selectivity, and cellular activity is unknown [1]. Without direct comparative evidence, substituting this specific compound with analogs like the 4-ethoxy or unsubstituted phenyl versions could lead to drastically different outcomes in biological assays.

Uncharacterized substitution effect
The 4-methyl substitution impact on target affinity and selectivity has not been reported and may diverge from unsubstituted or alkoxy analogs.
Class-level inference only
Broader oxindole-benzamide class activity does not guarantee this specific compound's profile; direct evidence is absent.
No comparative data available
Substituting with close analogs may lead to divergent assay outcomes without benchmarked biological reference data.

Quantitative Evidence Gap Analysis


eNOS Inhibitory Activity Without Comparative Context

A single BindingDB entry reports an IC50 of 180 nM for 4-methyl-N-(2-oxoindolin-5-yl)benzamide against human endothelial nitric oxide synthase (eNOS) [1]. However, this data point is presented in isolation. The source provides no IC50 values for any comparator compound, such as a known eNOS inhibitor or a structurally related analog, under the same assay conditions. Therefore, the significance of this 180 nM value for potency or selectivity cannot be assessed.

eNOS inhibition
Data to verify
IC₅₀ 180 nM
Isolated data point; comparator context needed to assess significance
Single BindingDB entry; no comparator IC₅₀ under same conditions (human eNOS, SF9 cells)
Cardiovascular Research Nitric Oxide Synthase Inhibition Enzyme Assay

Nomenclature Discrepancy with EP2 Antagonist TG4-155

Some databases and search results list 'TG4-155' as a synonym or related term for 4-methyl-N-(2-oxoindolin-5-yl)benzamide [1]. TG4-155 is a well-characterized, potent, and selective EP2 receptor antagonist with a reported Ki of 9.9 nM . However, a structural comparison confirms that TG4-155 (CAS 1164462-05-8, molecular formula C23H26N2O4) is a distinct and significantly more complex molecule than the target compound (CAS 921546-37-4, C16H14N2O2) . The bioactivity of TG4-155 is not evidence for the target compound.

Nomenclature risk
Source review
Target compound C₁₆H₁₄N₂O₂
TG4-155 (EP2 antagonist) C₂₃H₂₆N₂O₄, Ki 9.9 nM
Misidentification risk; TG4-155 bioactivity does not apply to the target compound
Database synonym error; verify structure independently before procurement
Prostaglandin Receptor Inflammation Research Neuroscience

Validated Research Applications


Internal SAR Probe for Oxindole-Benzamide Scaffolds

Given the lack of published target-specific data, the most scientifically valid application is as a probe in an internal medicinal chemistry program. Its 4-methyl substitution on the benzamide ring provides a distinct physicochemical profile compared to unsubstituted, halogenated, or alkoxy analogs (e.g., logP ~2.06 ). It can be used to systematically explore the effects of this substitution on target engagement and cellular potency within a proprietary assay cascade. Its 98% purity makes it suitable for generating clean SAR data.

Reference Control for Analytical Method Development

The compound serves as a well-defined chemical entity for developing or validating analytical methods. Its known molecular weight (266.29) and formula (C16H14N2O2) make it useful as a calibration standard in LC-MS or HPLC method development for similar oxindole-containing compounds . Its use as a reference control is supported by the availability of vendor-provided certificates of analysis, including NMR, HPLC, and GC data .

Negative Control for EP2-Mediated Pathways

Due to the erroneous link to the EP2 antagonist TG4-155 [1], researchers studying EP2 receptor signaling should specifically consider 4-methyl-N-(2-oxoindolin-5-yl)benzamide as a structurally related, but likely inactive, control. Validating its lack of effect on EP2-mediated cAMP accumulation in a relevant cell line (e.g., SK-N-AS cells [2]) can help confirm that observed effects from more complex analogs are not due to the core oxindole-benzamide scaffold.

Application
Selection Property
Validation Focus
SAR probe for oxindole-benzamide scaffolds
Physicochemical differentiation (e.g., lipophilicity) from unsubstituted/alkoxy analogs
Target engagement and cellular activity profiling in proprietary assay cascades
Analytical reference standard
Defined molecular identity and vendor COA (NMR, HPLC, GC)
LC‑MS/HPLC method calibration for oxindole-containing compounds
Negative control for EP2-mediated signaling
Structurally related to EP2 antagonist scaffold but distinct from active TG4-155
Confirm lack of activity on EP2-dependent cAMP in SK‑N‑AS neuroblastoma cells
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